Cas no 41219-16-3 (2,3,4-trimethoxybenzylamine)

2,3,4-Trimethoxybenzylamine is a versatile aromatic amine characterized by its trimethoxy-substituted benzyl group. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its electron-rich aromatic ring enhances reactivity in nucleophilic substitution and condensation reactions, making it useful for constructing complex molecular frameworks. The methoxy groups contribute to solubility in polar organic solvents, facilitating purification and downstream applications. With a well-defined structure and high purity, 2,3,4-trimethoxybenzylamine is favored for its consistency in synthetic routes. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
2,3,4-trimethoxybenzylamine structure
2,3,4-trimethoxybenzylamine structure
Product Name:2,3,4-trimethoxybenzylamine
CAS No:41219-16-3
MF:C10H15NO3
MW:197.231003046036
MDL:MFCD01310841
CID:55382
PubChem ID:389211
Update Time:2025-06-10

2,3,4-trimethoxybenzylamine Chemical and Physical Properties

Names and Identifiers

    • 2,3,4-trimethoxybenzylamine
    • (2,3,4-trimethoxyphenyl)methanamine
    • 2,3,4-Trimethoxy-benzylamine
    • 2,3,4-Trimethoxy-benzylamin
    • 2,4-Trimethyloxybenzylamine
    • NSC684914
    • MFCD01310841
    • NSC 684914
    • Z239626488
    • AS-44277
    • 2, 3, 4-trimethoxybenzylamine
    • AKOS000127712
    • UNII-EI62WDO5GM
    • 1-(2,3,4-trimethoxyphenyl)methanamine
    • FT-0747217
    • CS-0216064
    • 41219-16-3
    • EN300-33148
    • (2,3,4-trimethoxybenzyl)amine
    • DTXSID10194146
    • NSC-684914
    • QWZMCOACPDTUIO-UHFFFAOYSA-N
    • SCHEMBL165313
    • EINECS 255-268-3
    • EI62WDO5GM
    • Benzenemethanamine, 2,3,4-trimethoxy-
    • NS00030940
    • ALBB-021406
    • 1-(2,3,4-trimethoxyphenyl)methanamine hydrochloride
    • SY082842
    • DB-070150
    • A10415
    • MDL: MFCD01310841
    • Inchi: 1S/C10H15NO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6,11H2,1-3H3
    • InChI Key: QWZMCOACPDTUIO-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=C(C=CC=1CN)OC)OC

Computed Properties

  • Exact Mass: 197.10500
  • Monoisotopic Mass: 197.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 53.7A^2

Experimental Properties

  • Color/Form: Colorless to yellow transparent liquid
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 286.1±35.0 °C at 760 mmHg
  • Flash Point: 129.8±19.6 °C
  • Refractive Index: 1.515
  • PSA: 53.71000
  • LogP: 1.87140
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2,3,4-trimethoxybenzylamine Security Information

2,3,4-trimethoxybenzylamine Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,3,4-trimethoxybenzylamine Pricemore >>

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2,3,4-trimethoxybenzylamine Suppliers

Amadis Chemical Company Limited
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(CAS:41219-16-3)2,3,4-trimethoxybenzylamine
Order Number:A966216
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:18
Price ($):530.0
Email:sales@amadischem.com

Additional information on 2,3,4-trimethoxybenzylamine

Introduction to 2,3,4-trimethoxybenzylamine (CAS No. 41219-16-3)

2,3,4-trimethoxybenzylamine, identified by the Chemical Abstracts Service Number (CAS No.) 41219-16-3, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of aromatic amines and is characterized by its three methoxy substituents attached to a benzene ring, specifically at the 2, 3, and 4 positions. The structural arrangement of these substituents imparts unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

The structure of 2,3,4-trimethoxybenzylamine features a benzene core with methoxy groups (-OCH₃) at the 2, 3, and 4 positions, and an amine (-NH₂) group attached to the 1-position. This specific configuration enhances its reactivity and makes it a versatile building block in organic synthesis. The presence of multiple electron-donating methoxy groups increases the electron density on the benzene ring, facilitating nucleophilic substitution reactions and enabling further functionalization.

In recent years, 2,3,4-trimethoxybenzylamine has been extensively studied for its potential applications in drug development. Its role as a chiral auxiliary and protecting group in peptide synthesis has been particularly noteworthy. The compound's ability to stabilize reactive intermediates during peptide coupling reactions has made it indispensable in solid-phase peptide synthesis (SPPS). Additionally, its derivatives have been explored in the development of novel pharmaceuticals targeting various therapeutic areas.

One of the most compelling aspects of 2,3,4-trimethoxybenzylamine is its utility in medicinal chemistry. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For instance, modifications of this scaffold have led to the discovery of compounds with potential applications in oncology and neurology. The compound's ability to interact with biological targets such as enzymes and receptors has been exploited to develop inhibitors with therapeutic efficacy.

The synthesis of 2,3,4-trimethoxybenzylamine typically involves multi-step organic reactions starting from commercially available precursors like anisole or nitrobenzene derivatives. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers can obtain high-quality material for their studies. Catalytic processes and green chemistry principles have also been incorporated into its production to minimize environmental impact.

Recent advancements in computational chemistry have further highlighted the importance of 2,3,4-trimethoxybenzylamine in drug discovery. Molecular modeling studies have demonstrated its potential as a ligand in fragment-based drug design (FBDD), where small molecules are used as starting points for larger lead compounds. The compound's rigid aromatic core provides a stable framework for interaction with biological targets, making it an attractive candidate for virtual screening.

In addition to its pharmaceutical applications, 2,3,4-trimethoxybenzylamine has found utility in materials science. Its ability to form coordination complexes with transition metals has been explored for catalytic applications. These complexes exhibit unique electronic properties that can be harnessed in the development of advanced materials such as organic semiconductors and luminescent dyes.

The chemical reactivity of 2,3,4-trimethoxybenzylamine allows for diverse functionalization strategies. For example, it can undergo acylation or alkylation reactions to introduce additional functional groups at specific positions on the benzene ring. This flexibility makes it a valuable tool for synthetic chemists seeking to tailor molecular structures for specific applications.

The safety profile of 2,3,4-trimethoxybenzylamine is another critical consideration in its use. While it is not classified as hazardous under standard conditions, appropriate handling procedures must be followed to ensure worker safety. Storage conditions should be controlled to prevent degradation or unwanted side reactions. Furthermore, its compatibility with other reagents must be carefully evaluated during synthetic workflows.

Future research directions involving 2,3,4-trimethoxybenzylamine are likely to focus on expanding its applications in drug discovery and materials science. Innovations in synthetic methodologies may enable more efficient production methods, while computational studies could uncover new ways to utilize this compound's unique properties. Collaborative efforts between academia and industry are expected to drive these advancements forward.

In conclusion,2,3,4-trimethoxybenzylamine (CAS No. 41219-16-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its role in pharmaceutical synthesis, particularly as a protecting group and chiral auxiliary, underscores its importance in modern drug development efforts. As research continues, this compound is poised to contribute further breakthroughs that will impact both medicine and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:41219-16-3)2,3,4-trimethoxybenzylamine
A966216
Purity:99%
Quantity:5g
Price ($):530.0
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